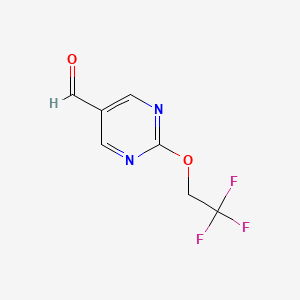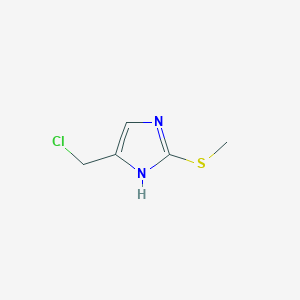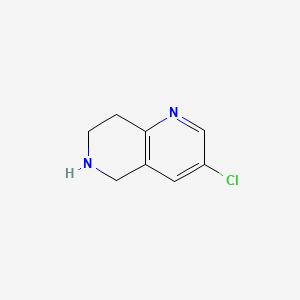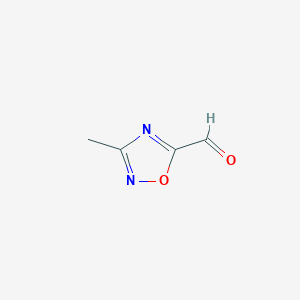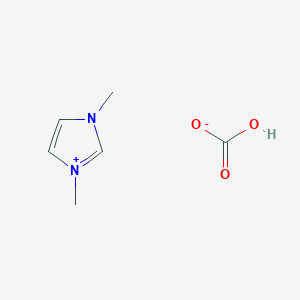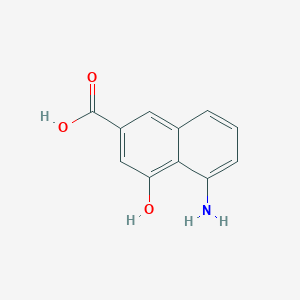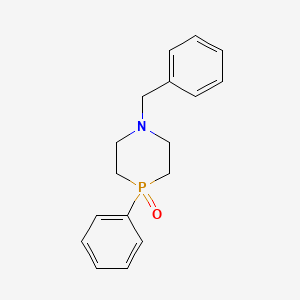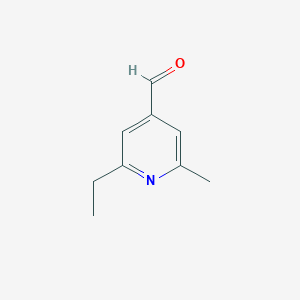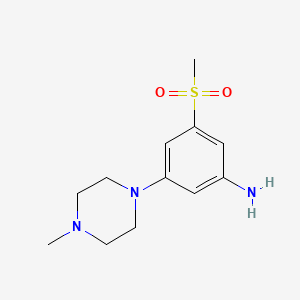
3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline
Descripción general
Descripción
“3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline” is a chemical compound with the molecular formula C11H17N3 . It is used as a specialty product for proteomics research applications .
Molecular Structure Analysis
The molecular weight of this compound is 191.27 . The SMILES representation of its structure is CN1CCN(CC1)C2=CC(=CC=C2)N .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of “this compound” are not specified in the search results .Aplicaciones Científicas De Investigación
Serotonin Receptor Antagonism
Research on analogues of 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline, such as GR127935, has demonstrated their potential as potent and selective antagonists of the 5-HT(1B/1D) serotonin receptors. These compounds have shown high affinities at rat and calf serotonin receptors and pronounced effects in functional in vitro testing for 5-HT(1B/1D) antagonistic properties. This suggests their potential use in modulating serotonin-related activities in the brain, with implications for treating conditions like depression or anxiety (Liao et al., 2000).
Synthesis and Biological Activity
Studies have focused on synthesizing new amides containing the N-methylpiperazine fragment, which includes this compound. These compounds have been synthesized and tested for their potential biological activities. Such studies contribute to the understanding of the chemical properties and potential applications of these molecules in medical and pharmaceutical research (Koroleva et al., 2011).
Hypoxic-Cytotoxic Agents
Some derivatives of this compound have been explored for their role as hypoxic-cytotoxic agents. These studies aim to develop compounds that can be effective in targeting hypoxic tumor cells, a significant challenge in cancer therapy (Ortega et al., 2000).
Cognitive Impairment Treatment
Research has identified 1,3,5-triazine-piperazine derivatives, related to this compound, as potent ligands for the 5-HT6 serotonin receptor. These compounds have shown promising pharmacological profiles for treating cognitive impairment, indicating their potential in therapeutic applications for conditions like Alzheimer's disease (Latacz et al., 2019).
Src Kinase Inhibition
Studies have also focused on derivatives of this compound for their potential as Src kinase inhibitors. These compounds, such as SKS-927, have shown potent inhibitory activity against Src kinase, which is crucial in regulating various cellular processes. This research has implications for the development of new therapeutic agents in cancer treatment, as Src kinase plays a role in cancer cell proliferation and metastasis (Boschelli et al., 2007).
G-Quadruplex Stabilization for Cancer Therapy
The use of 4-(4-methylpiperazin-1-yl)aniline, a related compound, has been explored in the design of small molecules for stabilizing G-quadruplex structures in DNA. This research focuses on developing new therapeutic strategies for cancer treatment by targeting the G-quadruplex motif in the promoter region of the c-MYC protooncogene, thus inhibiting its expression (Pomeislová et al., 2020).
Antidepressant Development
Research on compounds combining 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism, based on structures similar to this compound, has been conducted to develop more efficient antidepressants. These studies aim to enhance serotonergic neurotransmission, offering a novel approach to treating depression (Matzen et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methylpiperazin-1-yl)-5-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-14-3-5-15(6-4-14)11-7-10(13)8-12(9-11)18(2,16)17/h7-9H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPQBBJRWUFAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728871 | |
| Record name | 3-(Methanesulfonyl)-5-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945397-20-6 | |
| Record name | 3-(4-Methyl-1-piperazinyl)-5-(methylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945397-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methanesulfonyl)-5-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



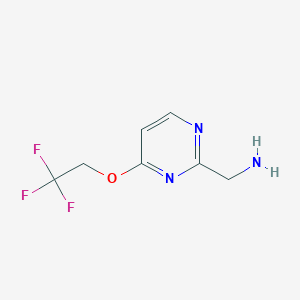
![3-Iodo-1H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B3310096.png)
